5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
The synthesis of 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 4-substituted-thiazol-2-chloroacetamides with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out under reflux conditions with the presence of a suitable solvent and catalyst. The optimized reaction conditions include heating the mixture to 105°C and maintaining the temperature until the reaction is complete .
Chemical Reactions Analysis
5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or thiol groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol has several scientific research applications:
Agriculture: It is used as an intermediate in the synthesis of agrochemicals, such as pesticides and herbicides.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanocomposites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA strand breaks. This leads to the activation of apoptotic pathways and ultimately cell death .
Comparison with Similar Compounds
5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol can be compared with other thiadiazole derivatives, such as:
5-Amino-1,3,4-thiadiazole-2-thiol: This compound is similar in structure but lacks the thien-2-ylethyl group.
5-[(4-Fluorobenzoyl)amino]-2-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole: This derivative has shown potent anticancer activity and is being studied for its potential use in cancer therapy. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
5-(2-thiophen-2-ylethylamino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S3/c12-8-11-10-7(14-8)9-4-3-6-2-1-5-13-6/h1-2,5H,3-4H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFAPWVWFHWHGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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